molecular formula C6H12O6 B583699 D-Galactose-4-d CAS No. 478518-71-7

D-Galactose-4-d

Cat. No.: B583699
CAS No.: 478518-71-7
M. Wt: 181.162
InChI Key: GZCGUPFRVQAUEE-OXNPZZGPSA-N
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Description

D-Galactose-4-d is a monosaccharide sugar that is a C-4 epimer of glucose. It is an aldohexose and exists in both open-chain and cyclic forms. In its natural state, this compound is found in various biological systems, including plants, animals, and microorganisms. It is a crucial component of glycoproteins and glycolipids, which are essential for cellular functions and interactions .

Mechanism of Action

Target of Action

D-Galactose-4-d, a simple natural compound, primarily targets cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . It functions as a ligand to selectively target these cells . The direct attachment of galactose to the main drug or to drug-loaded nanoparticles or liposomes enhances cellular uptake, thereby improving drug delivery to the intended target cells .

Mode of Action

This compound interacts with its targets by binding to galactose receptors on the cell surface . This interaction facilitates the cellular uptake of the compound, thereby enhancing its delivery to the target cells . Due to its size, it can pass through cell membranes and react with reactive oxygen species (ROS) inside the cell and nuclei .

Biochemical Pathways

This compound is involved in the Leloir pathway, a series of enzymatic reactions that convert galactose to glucose-1-phosphate (G1P), a more metabolically useful compound . This pathway involves several enzymes, including galactokinase, galactose-1-phosphate uridylyltransferase, and UDP-galactose-4 epimerase . The conversion of galactose to glucose-1-phosphate allows it to enter glycolysis, a crucial metabolic pathway for energy production .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Galactose-based nanoformulations have been developed to enhance the bioavailability of the compound . These formulations increase the half-life and mean residence time of the compound in the liver, while reducing these parameters in the plasma . This suggests that this compound is primarily distributed to the liver, where it exerts its effects .

Result of Action

The action of this compound results in various molecular and cellular effects. It promotes the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria, while inhibiting the growth of harmful bacteria . It also generates organic acids, such as short-chain fatty acids and lactic acid, which lower the pH of the colon and act as an osmotic laxative . Furthermore, this compound can induce oxidative stress, leading to aging and functional deterioration .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other molecules in the environment, such as reactive oxygen species . Additionally, the pH and temperature of the environment can impact the stability and efficacy of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Galactose-4-d can be synthesized through the isomerization of D-glucose using specific enzymes such as L-arabinose isomerase. This enzyme catalyzes the conversion of D-glucose to this compound under optimal conditions, including a temperature range of 45-75°C and a pH of 7.0-9.0 .

Industrial Production Methods: Industrial production of this compound often involves the enzymatic conversion of lactose, a disaccharide composed of glucose and galactose. The process includes the hydrolysis of lactose to yield D-glucose and this compound, followed by the purification of this compound using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: D-Galactose-4-d undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D-Galactose-4-d has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific interactions with galactose receptors, making it highly effective in targeted drug delivery and diagnostic applications. Its ability to undergo various chemical modifications also enhances its versatility in research and industrial applications .

Properties

IUPAC Name

(3R,4S,5R,6R)-5-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-FDDJWOOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@]1([C@H](OC([C@@H]([C@H]1O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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